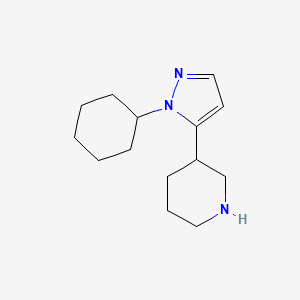

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine

Description

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is a heterocyclic compound with the molecular formula C₁₄H₂₄ClN₃ and a molecular weight of 269.81 g/mol . The compound features a piperidine ring linked to a pyrazole moiety substituted with a cyclohexyl group. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological research.

Properties

IUPAC Name |

3-(2-cyclohexylpyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12/h8,10,12-13,15H,1-7,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATUFMUPEKJASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Functionalization via Rhodium-Catalyzed Reductive Heck Reaction

Recent advances have shown that 3-substituted piperidines can be efficiently prepared by a rhodium-catalyzed asymmetric reductive Heck reaction. This method couples pyridine derivatives with sp^2-hybridized boronic acids to yield 3-substituted tetrahydropyridines, which can be further reduced to piperidines with high enantioselectivity and yield.

- The key step involves Rh-catalyzed carbometalation followed by reduction to form the piperidine ring substituted at the 3-position.

- This methodology allows for the incorporation of heteroaryl substituents such as pyrazole derivatives.

- Subsequent hydrogenation and deprotection steps yield the desired 3-substituted piperidines.

- This approach is scalable and tolerant of various functional groups, making it suitable for synthesizing this compound analogs.

Synthesis of N-Alkenylated Heterocycles Using T3P-Promoted Reactions

An alternative approach involves the T3P-promoted coupling of ketones and heterocycles such as pyrazole with piperidone derivatives:

- Starting from commercially available piperidone and pyrazole, T3P (propylphosphonic anhydride) acts as a water scavenger to facilitate the formation of N-alkenylated heterocycles.

- This method avoids harsh conditions like high pressure or expensive catalysts.

- The reaction proceeds with good yields (e.g., 64% for alkenyl derivatives), followed by deprotection and reduction steps to obtain the piperidine derivatives.

- This route provides a practical alternative to classical methods for introducing the pyrazole moiety onto the piperidine ring.

Cyclohexyl Substitution on the Pyrazole Nitrogen

The cyclohexyl group on the pyrazole nitrogen can be introduced via nucleophilic substitution or Grignard-type reactions:

- Preparation of cyclohexylmagnesium halides (Grignard reagents) by reacting chlorocyclohexane with magnesium in diethyl ether.

- The Grignard reagent can then be reacted with appropriate electrophilic intermediates (e.g., piperidine derivatives bearing leaving groups) to install the cyclohexyl substituent.

- Controlled reaction conditions (temperature, stoichiometry) are critical to achieve high yields and purity.

Representative Preparation Method from Patent Literature

A closely related preparation method for 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride, which shares structural similarities with the target compound, involves:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of cyclohexylmagnesium halide via dropwise addition of chlorocyclohexane and diethyl ether to magnesium in diethyl ether | Reflux 2–5 hours, molar ratio chlorocyclohexane:Mg = 1:1 | Produces Grignard reagent |

| 2 | Reaction of piperidine hydrochloride, anhydrous methanol, and formaldehyde with methyl phenyl ketone at room temperature | 20–25 °C, 30 min reaction | Forms solid intermediate |

| 3 | Addition of Grignard reagent to solid intermediate in diethyl ether at 0–5 °C | Followed by addition of 5% dilute HCl, precipitation, and drying at 70–85 °C | Yields 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride with >95% yield |

This method emphasizes high yield, reduced production time, and cost-effectiveness. It can be adapted for pyrazole derivatives by substituting the phenyl ketone with pyrazole-containing electrophiles.

Comparative Table of Key Preparation Methods

Research Findings and Notes

- The rhodium-catalyzed asymmetric reductive Heck reaction is a state-of-the-art method for preparing enantioenriched 3-substituted piperidines, including derivatives with heterocyclic substituents like pyrazole. It offers excellent stereocontrol and functional group tolerance.

- T3P-promoted synthesis provides a convenient and less demanding alternative to traditional methods, especially useful when avoiding harsh conditions or expensive catalysts.

- Grignard reagent-based methods remain a classical and efficient approach for introducing cyclohexyl groups onto nitrogen atoms in heterocycles, with high yields and straightforward work-up procedures.

- Combining these approaches can optimize the synthesis of this compound by first constructing the piperidine-pyrazole framework via catalytic or coupling methods, followed by cyclohexyl substitution using organometallic reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, hydrogenated piperidine compounds, and N-oxide derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine features a piperidine ring substituted with a cyclohexyl and a pyrazole moiety. This configuration endows the compound with specific chemical reactivity and biological activity, making it a candidate for further investigation in drug development and other scientific applications.

Medicinal Chemistry

-

Drug Development :

- This compound is being studied for its potential as a pharmaceutical agent. Its structural similarity to known pharmacophores suggests it may interact with biological targets effectively. For instance, compounds with similar pyrazole structures have shown promise in modulating receptors involved in various diseases .

- Antimicrobial Activity :

-

Enzyme Inhibition :

- The compound is also being explored for its ability to inhibit key metabolic enzymes, which could lead to therapeutic effects against diseases like cancer and bacterial infections. For example, studies have shown that similar compounds can effectively inhibit fatty acid biosynthesis pathways crucial for bacterial survival .

Biological Research

- In vitro Studies :

- Animal Model Research :

Case Studies

| Study Type | Focus | Key Findings |

|---|---|---|

| In vitro | Antimicrobial Activity | Dose-dependent inhibition of MRSA growth observed. |

| Animal Models | Therapeutic Efficacy | Reduced bacterial load in infected tissues noted after administration. |

Mechanism of Action

The mechanism of action of 3-(1-Cyclohexyl-1H-py

Biological Activity

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The presence of the cyclohexyl group enhances lipophilicity, potentially influencing the compound's pharmacokinetics and interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H20N4 |

| Molecular Weight | 244.34 g/mol |

| CAS Number | 2034154-78-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to these targets.

Enzyme Inhibition

Research indicates that compounds containing pyrazole moieties often exhibit enzyme inhibition capabilities. For instance, similar pyrazole derivatives have been shown to inhibit enzymes involved in metabolic pathways relevant to diseases like cancer and infections .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives suggest that modifications on the piperidine or pyrazole rings can significantly affect biological activity. For example, the introduction of different substituents on the pyrazole nitrogen has been linked to improved potency against specific targets, such as Trypanosoma cruzi .

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. In vitro studies have shown that similar compounds exhibit significant activity against various bacterial strains and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Anticancer Potential

Compounds with similar structures have been evaluated for their anticancer properties. For instance, studies have reported that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and pancreatic cancers . The exact mechanism may involve modulation of signaling pathways associated with cell growth and survival.

Antiviral Activity

Preliminary investigations suggest that derivatives of this compound may possess antiviral activity. Pyrazoles have been explored as potential inhibitors of viral replication, particularly against RNA viruses like HCV and HIV . The antiviral mechanism is believed to involve interference with viral entry or replication processes.

Study on Trypanosoma cruzi

A notable study focused on the SAR of pyrazole derivatives indicated that certain modifications significantly enhanced selectivity and potency against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited a pIC50 value of 6.4, demonstrating a high degree of selectivity over human cell lines .

Evaluation of Anticancer Activity

In another study, compounds structurally similar to this compound were tested against MDA-MB-231 breast cancer cells. Results showed that these compounds inhibited cell proliferation and migration in a concentration-dependent manner, indicating their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Piperidine and pyrrolidine are both nitrogen-containing heterocycles, but their ring sizes (6-membered vs. 5-membered) influence receptor affinity. For example:

- Compound 31 (a pyrrolidine-2,5-dione derivative) exhibits dual activity on serotonin transporters (SERT) and 5-HT₁A receptors, with a 5-HT₁A Ki value of 3.2 nM .

- Piperidine-containing analogs generally show stronger 5-HT₁A affinity than pyrrolidine derivatives due to enhanced steric compatibility with the receptor’s binding pocket .

Key Difference:

| Feature | 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine | Pyrrolidine Derivatives (e.g., Compound 31) |

|---|---|---|

| Ring Size | 6-membered (piperidine) | 5-membered (pyrrolidine) |

| 5-HT₁A Affinity (Ki) | Not reported | 3.2 nM |

| Structural Flexibility | Higher conformational flexibility | Restricted by smaller ring |

Piperidine vs. Piperazine Analogs

Piperazine, a 6-membered ring with two nitrogen atoms, contrasts with piperidine’s single nitrogen. Evidence from crystallographic studies highlights:

- Compound I (piperidine-quinoline derivative) and Compound II (piperazine-quinoline) are isoelectronic but differ in hydrogen-bonding patterns. Piperidine adopts a chair conformation, while piperazine’s dual nitrogen atoms enable stronger intermolecular interactions .

- Hirshfeld Surface Analysis : Piperidine derivatives exhibit 67.5% H⋯H contacts , whereas piperazine analogs show slightly reduced H⋯H interactions (65.9%), reflecting subtle packing differences .

Pyrazole-Based Compounds with Varied Substituents

Pyrazole rings are common in medicinal chemistry. Comparisons with other pyrazole derivatives include:

A. DHODH Inhibitors (e.g., 8o, 8p, 8q) :

- Synthesized with cyclopropyl and difluorophenoxy groups, these compounds inhibit human dihydroorotate dehydrogenase (DHODH) .

- Unlike this compound, these analogs prioritize electron-withdrawing substituents (e.g., fluorine) for enzymatic inhibition .

B. BAY 87-2243 :

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation .

Basic: How should researchers validate the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of the pyrazole and piperidine rings. Studies on analogous compounds (e.g., 1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde) highlight the importance of resolving torsional angles between heterocycles .

- NMR Spectroscopy : Use - and -NMR to verify substitution patterns. For example, the cyclohexyl group’s equatorial conformation can be confirmed by splitting patterns in -NMR .

Advanced: How can structure-activity relationships (SAR) guide pharmacological optimization of this scaffold?

Q. Methodological Answer :

- Piperidine Isosteres : Replace the piperidine ring with "stretched" analogs (e.g., 3-((hetera)cyclobutyl)azetidines) to modulate bioavailability and target engagement. Computational studies suggest these modifications retain binding affinity while reducing metabolic liability .

- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance receptor selectivity. For example, fluorinated pyrazole derivatives show improved CNS penetration in related compounds .

Advanced: How can conflicting pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?

Q. Methodological Answer :

- Meta-Analysis : Cross-reference studies on analogous compounds (e.g., 1-(1,2-diphenylethyl)piperidine) to identify trends in off-target effects. For instance, cyclohexyl groups may induce allosteric modulation not detected in standard assays .

- Dose-Response Studies : Evaluate partial agonist/antagonist behavior at varying concentrations. Contradictions in activity often arise from differences in assay sensitivity (e.g., cAMP vs. calcium flux assays) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, goggles, and a lab coat. The compound’s acute oral toxicity (Category 4) and respiratory irritation (Category 3) require fume hood use .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture, which can hydrolyze the piperidine ring .

Advanced: How can computational modeling predict metabolic pathways?

Q. Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites. For example, the cyclohexyl group may undergo CYP3A4-mediated oxidation, forming reactive intermediates .

- Validation : Compare predictions with in vitro microsomal studies. Adjust models using experimental data on analogous piperidine derivatives (e.g., 3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) .

Advanced: How to design experiments to assess CNS penetration?

Q. Methodological Answer :

- LogP/D Calculations : Target a logP of 2–3 for optimal blood-brain barrier (BBB) permeability. The cyclohexyl group’s lipophilicity may require balancing with polar substituents (e.g., -OH or -NH) .

- In Vivo Imaging : Use radiolabeled analogs (e.g., -isotopologues) in PET scans to quantify brain uptake .

Basic: What analytical methods ensure purity and stability?

Q. Methodological Answer :

- HPLC Validation : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Monitor for degradation products (e.g., cyclohexanol from hydrolysis) .

- Stability Testing : Store samples under accelerated conditions (40°C/75% RH) for 4 weeks. Degradation >5% indicates need for formulation optimization .

Advanced: How to address low yields in large-scale synthesis?

Q. Methodological Answer :

- Process Chemistry : Switch from batch to flow chemistry for exothermic steps (e.g., cyclohexylation). This improves heat dissipation and reduces byproducts .

- Catalyst Screening : Test palladium/ligand combinations (e.g., XPhos vs. SPhos) for coupling reactions. Catalyst loading <1 mol% can reduce costs without sacrificing yield .

Advanced: What strategies enhance enantiomeric purity for chiral derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.